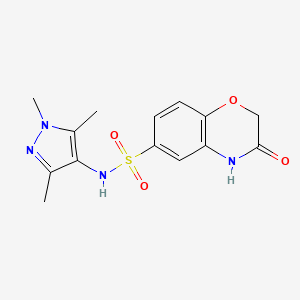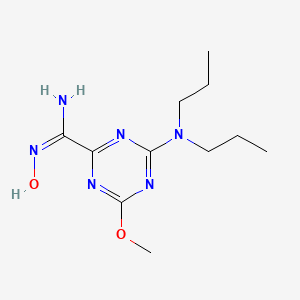![molecular formula C12H15N3O4S B14945237 3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]](/img/structure/B14945237.png)
3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] is a complex heterocyclic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] typically involves multi-step reactions. One common method includes the cyclization of 2-aminothiazole derivatives with appropriate aldehydes under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: Similar in structure but lacks the spiro configuration.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazine core but differs in the attached functional groups
Uniqueness
The uniqueness of 3-(2-FURYLMETHYL)-3,4-DIHYDRO-2H-SPIRO[1,3-THIAZOLO[3,2-A][1,3,5]TRIAZINE-6,2’-[1,3,5]TRIOXANE] lies in its spiro structure, which imparts distinct chemical and physical properties. This configuration enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15N3O4S |
|---|---|
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
3'-(furan-2-ylmethyl)spiro[1,3,5-trioxane-2,6'-4,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine] |
InChI |
InChI=1S/C12H15N3O4S/c1-2-10(17-3-1)4-14-6-13-11-15(7-14)12(5-20-11)18-8-16-9-19-12/h1-3H,4-9H2 |
Clave InChI |
AAZHPEKFNJBPTK-UHFFFAOYSA-N |
SMILES canónico |
C1C2(N3CN(CN=C3S1)CC4=CC=CO4)OCOCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14945159.png)
![(3E)-4-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B14945166.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B14945172.png)

![1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945182.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B14945185.png)
![ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B14945194.png)
![5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14945199.png)
![1-(3,4-dichlorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945203.png)
![4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide](/img/structure/B14945215.png)
![N-(2,4-dichlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14945235.png)
![3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14945243.png)
![4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14945246.png)

